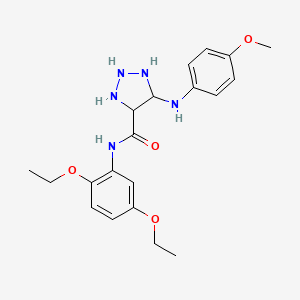
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMAT belongs to a class of compounds called triazolyl carboxamides, which have been shown to have anti-tumor properties. In
Mécanisme D'action
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide inhibits HSP90 by binding to its ATP-binding site, which is essential for its activity. This leads to the destabilization and degradation of various client proteins that are important for cancer cell survival. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can also induce the expression of various genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. It can induce cancer cell death, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can also modulate various signaling pathways that are important for cancer cell survival, such as the PI3K/AKT and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is that it has a high specificity for HSP90, which reduces the risk of off-target effects. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for clinical development. However, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide also has some limitations, such as its potential toxicity and the need for further optimization to improve its potency and selectivity.
Orientations Futures
There are several future directions for research on N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide. One area of focus is the optimization of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide and its analogs to improve their potency and selectivity. Another area of focus is the development of combination therapies that combine N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide with other drugs or therapies to enhance its anti-tumor effects. Finally, there is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide in cancer patients.
Conclusion
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is a promising compound that has shown anti-tumor effects in various cancer cell lines and animal models. Its mechanism of action involves the inhibition of HSP90, which is essential for cancer cell survival. N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has several advantages, such as its high specificity for HSP90 and good pharmacokinetic properties, but also has some limitations, such as its potential toxicity. Future research on N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide should focus on optimizing its potency and selectivity, developing combination therapies, and evaluating its safety and efficacy in clinical trials.
Méthodes De Synthèse
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. One method involves the reaction of 2,5-diethoxybenzene with 4-methoxyaniline to form N-(2,5-diethoxyphenyl)-4-methoxyaniline. This intermediate is then reacted with triethylorthoformate to form N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)-1,2,4-triazole. Finally, this compound is reacted with phosgene to form N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide.
Applications De Recherche Scientifique
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting HSP90, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can induce cancer cell death and inhibit tumor growth.
Propriétés
IUPAC Name |
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-4-28-15-10-11-17(29-5-2)16(12-15)22-20(26)18-19(24-25-23-18)21-13-6-8-14(27-3)9-7-13/h6-12,18-19,21,23-25H,4-5H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBHZNYZDUVAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118405 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

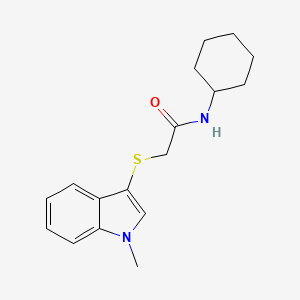
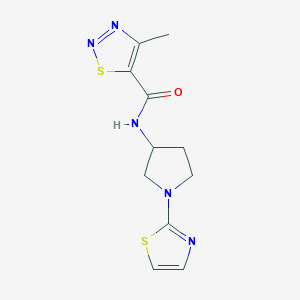


![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)



![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2931945.png)
![4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2931946.png)
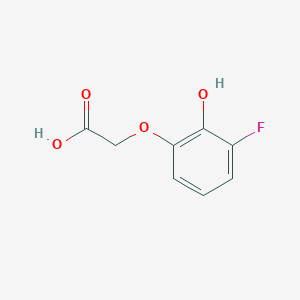

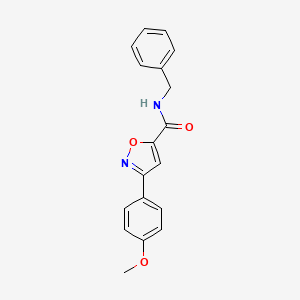
![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)